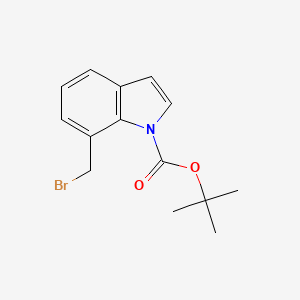

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate

Vue d'ensemble

Description

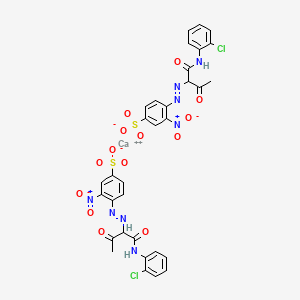

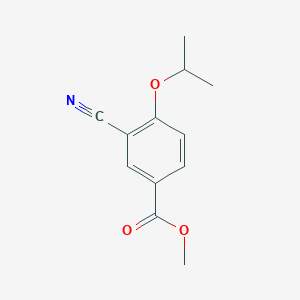

“tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a benzene ring fused to a pyrrole ring . The “tert-Butyl” part refers to a substituent with the formula -C(CH3)3, and “bromomethyl” indicates a -CH2Br group. The “carboxylate” suggests the presence of a -COO- group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions, where a bromomethyl group (-CH2Br) could be introduced into the molecule .Applications De Recherche Scientifique

Synthesis of Annulated γ-Carbolines

One of the notable applications of tert-butyl indole derivatives is in the synthesis of annulated γ-carbolines. This process involves palladium-catalyzed intramolecular iminoannulation of alkynes, utilizing N-substituted 2-bromo-1H-indole-3-carboxaldehydes, which are converted into tert-butylimines. This method affords various γ-carboline derivatives with additional fused rings, demonstrating the compound's utility in synthesizing complex heterocyclic structures (Zhang & Larock, 2003).

Preparation and Structural Confirmation of Potent Antagonists

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate also finds application in the preparation and structural confirmation of potent antagonists, such as 5-HT6 antagonists. An efficient synthesis and chiral resolution of the compound enabled the production of a potent 5-HT6 antagonist on a multi-gram scale, underscoring its importance in medicinal chemistry for advanced biological testing (Isherwood et al., 2012).

Efficient Syntheses of Indoles and Anilines

Furthermore, the compound serves as a precursor in the efficient synthesis of indoles and anilines, where tert-butyl sulfinamide acts as an ammonia surrogate in the palladium-catalyzed amination of aryl bromides and chlorides. This highlights its role in facilitating the synthesis of sensitive functional group-containing indoles and anilines, crucial for pharmaceutical development and research (Prakash et al., 2011).

Carbomethylation and Radical Reactions

The compound is also involved in carbomethylation processes leading to 3-ethyl-3-substituted indolin-2-ones via cascade radical addition/cyclization, utilizing di-tert-butyl peroxide. This showcases its utility in radical transformations and functional group interconversions, expanding its application in synthetic strategies (Dai et al., 2014).

Safety and Hazards

Mécanisme D'action

Mode of Action

The bromomethyl group in “tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate” could potentially undergo a nucleophilic substitution reaction . This reaction could lead to the formation of a covalent bond with a target molecule, thereby modifying its function.

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The tert-butyl group in the compound could potentially influence its lipophilicity, which in turn could affect its absorption and distribution .

Action Environment

The action of “tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the bromomethyl group could be influenced by the pH of the environment .

Propriétés

IUPAC Name |

tert-butyl 7-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGLGHAMSGVDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619231 | |

| Record name | tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate | |

CAS RN |

442910-45-4 | |

| Record name | tert-Butyl 7-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)